

2-Bromo-N-methylaniline stability and storage conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-N-methylaniline**

Cat. No.: **B1330608**

[Get Quote](#)

An In-Depth Technical Guide to the Stability, Storage, and Handling of **2-Bromo-N-methylaniline**

Abstract: **2-Bromo-N-methylaniline** (CAS No. 6832-87-7) is a substituted aniline that serves as a critical building block in the synthesis of pharmaceuticals and other fine chemicals. The integrity and purity of this reagent are paramount for the reliability and success of subsequent synthetic steps. This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for **2-Bromo-N-methylaniline**. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and protocols necessary to maintain the quality of this compound. The guide details forced degradation methodologies for stability assessment and outlines the analytical techniques required for monitoring.

Chemical Identity and Physicochemical Properties

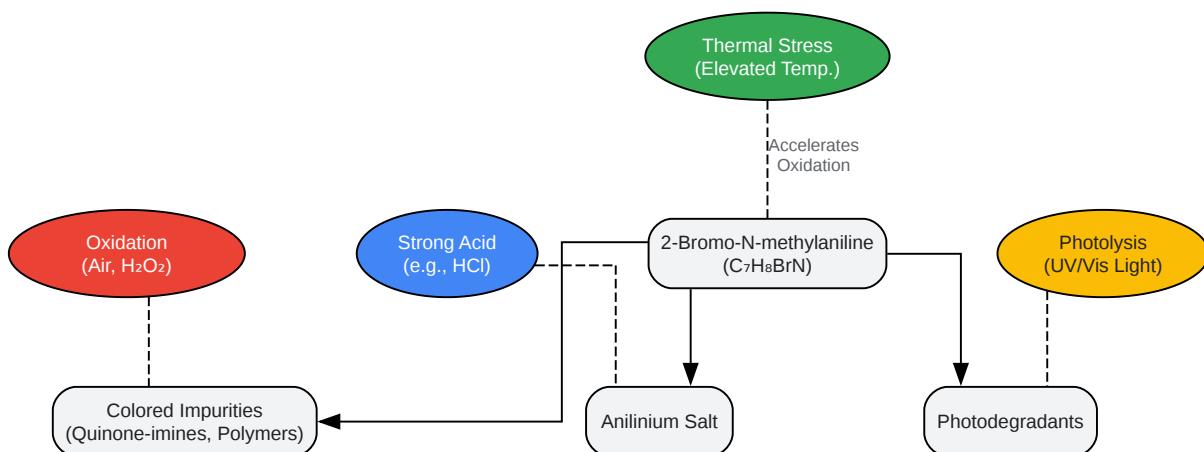
2-Bromo-N-methylaniline is an aromatic amine characterized by a bromine atom and an N-methyl group on the aniline ring. These substitutions influence its reactivity and stability profile compared to unsubstituted aniline. A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
CAS Number	6832-87-7	[1] [2]
Molecular Formula	C ₇ H ₈ BrN	[1] [3]
Molecular Weight	186.05 g/mol	[1] [3]
Appearance	Colorless to brown oily liquid	[4]
Melting Point	14 - 16 °C / 57.2 - 60.8 °F	[5]
Boiling Point	107-109 °C @ 12 mmHg; 240 °C @ 760 mmHg	[1]
Density	~1.50 - 1.589 g/mL at 25 °C	[1]
Flash Point	>103 °C / >217.4 °F (closed cup)	[1] [5]
Refractive Index	n _{20/D} ~1.6070	[1]

Chemical Stability and Degradation Profile

While generally stable under recommended storage conditions, the chemical structure of **2-Bromo-N-methylaniline** contains functional groups susceptible to degradation.[\[6\]](#)[\[7\]](#) Understanding these liabilities is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Intrinsic Stability and Key Vulnerabilities


The primary route of degradation for anilines is oxidation.[\[8\]](#) The lone pair of electrons on the nitrogen atom makes the molecule susceptible to attack by oxidizing agents, including atmospheric oxygen. This process is often accelerated by exposure to light (photo-oxidation) and heat.

- Oxidative Degradation: Exposure to air and light can lead to the formation of colored impurities, which is why the compound may darken over time from a colorless or yellow liquid to brown.[\[4\]](#) This discoloration is indicative of the formation of complex oxidized and polymerized species.

- Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.^{[5][6]} Contact with strong acids will result in an exothermic reaction forming the corresponding anilinium salt. Strong oxidizers can cause vigorous and potentially hazardous reactions.

Potential Degradation Pathways

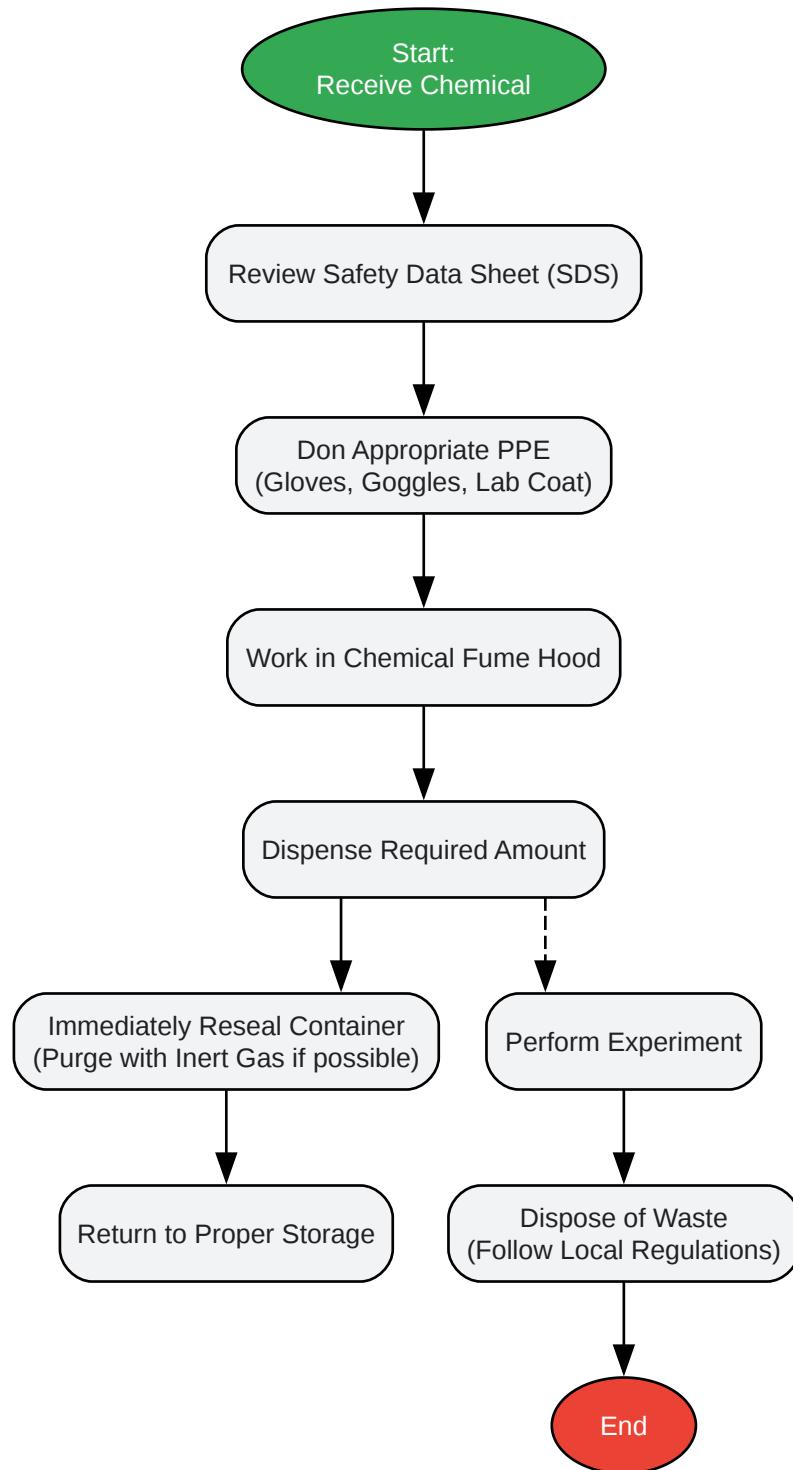
The following diagram illustrates the conceptual degradation pathways for **2-Bromo-N-methylaniline** under various stress conditions. The exact structures of degradation products would require experimental elucidation, as outlined in Section 4.0.

[Click to download full resolution via product page](#)

Caption: Conceptual degradation pathways for **2-Bromo-N-methylaniline**.

Recommended Storage and Handling Protocols

Strict adherence to proper storage and handling procedures is essential to preserve the chemical integrity of **2-Bromo-N-methylaniline**.


Storage Conditions

The following table summarizes the recommended conditions for short-term and long-term storage.

Parameter	Standard Condition (Short-Term)	Best Practice (Long-Term)	Rationale
Temperature	Room Temperature (15-25°C)[6][9]	2-8°C (Refrigerated) [10]	Reduces the rate of potential degradation reactions.
Atmosphere	Tightly sealed container[6][7]	Sealed under an inert atmosphere (Argon or N ₂)	Prevents exposure to atmospheric oxygen, minimizing oxidation.
Light	Store in an opaque or amber container	Keep in a dark place, protected from light[2] [6]	Prevents photolytic degradation and photo-oxidation.
Location	Cool, dry, well-ventilated area[6][7]	A dedicated, locked chemical storage cabinet	Ensures safety, security, and environmental stability.
Avoid	Heat sources, direct sunlight, ignition sources[6][7]	Incompatible materials (strong acids, oxidizers)[5][6]	Prevents accelerated degradation and hazardous reactions.

Safe Handling Workflow

Safe handling minimizes both personnel exposure and contamination of the material. All operations should be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for **2-Bromo-N-methylaniline**.

Experimental Protocols for Stability Assessment

Forced degradation (or stress testing) studies are fundamental to understanding a compound's stability profile.[\[11\]](#)[\[12\]](#) These studies intentionally expose the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[\[13\]](#)[\[14\]](#)

Objective

The goal is to induce 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection without destroying the molecule entirely.[\[13\]](#)

Step-by-Step Methodologies

A stock solution of **2-Bromo-N-methylaniline** (e.g., 1 mg/mL in acetonitrile or methanol) should be prepared. A control sample (stock solution diluted with the reaction solvent and kept at room temperature) must be run alongside all stress samples.

Protocol 1: Acid and Base Hydrolysis

- Acid: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Base: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate both solutions at 60°C for 24 hours.
- Cool the solutions to room temperature.
- Neutralize the acid sample with 0.1 M NaOH and the base sample with 0.1 M HCl before analysis.

Protocol 2: Oxidative Degradation

- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
- Keep the solution at room temperature, protected from light, for 24 hours.
- Quench the reaction if necessary and analyze.

- Causality Note: This condition directly tests the compound's primary vulnerability. The results are critical for determining appropriate handling and storage atmospheres.

Protocol 3: Thermal Degradation

- Place a sample of the neat compound (liquid or solid) in a vial.
- Heat in a calibrated oven at 80°C for 48 hours.
- Cool, then prepare a solution of known concentration for analysis.

Protocol 4: Photostability

- Expose a solution of the compound (e.g., in a quartz cuvette) to a photostability chamber.
- Follow ICH Q1B guidelines, which specify an integrated illuminance of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Analyze the sample, ensuring a parallel control sample is kept in the dark at the same temperature.

Recommended Analytical Methodology

A stability-indicating method is one that can separate the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the preferred technique.

Parameter	Recommended Setting
Technique	Reverse-Phase HPLC with UV Detection
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (or wavelength of maximum absorbance)
Injection Volume	10 µL

- System Suitability: The method must be validated to ensure it can resolve the parent peak from all generated degradation peaks. Gas Chromatography-Mass Spectrometry (GC-MS) can be used as a complementary technique to identify volatile degradants.[15]

Conclusion

2-Bromo-N-methylaniline is a stable compound when stored and handled correctly. Its primary liability is oxidative degradation, which is exacerbated by exposure to light, air, and elevated temperatures. To ensure its long-term purity and suitability for sensitive applications, it is imperative to store the compound in a cool, dark environment, preferably under an inert atmosphere. The forced degradation protocols and analytical methods described in this guide provide a robust framework for researchers to validate the stability of their material and ensure the integrity of their scientific work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-ブロモ-N-メチルアニリン 95% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]

- 2. 6832-87-7|2-Bromo-N-methylaniline|BLD Pharm [bldpharm.com]
- 3. 2-Bromo-N-methylaniline | C7H8BrN | CID 334086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aniline SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 5. fishersci.com [fishersci.com]
- 6. file.chemscene.com [file.chemscene.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- To cite this document: BenchChem. [2-Bromo-N-methylaniline stability and storage conditions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1330608#2-bromo-n-methylaniline-stability-and-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com